molecular formula C15H14ClNOS B3847282 4-(4-Chloronaphthalen-1-yl)oxybutyl thiocyanate

4-(4-Chloronaphthalen-1-yl)oxybutyl thiocyanate

Cat. No.: B3847282
M. Wt: 291.8 g/mol
InChI Key: SVCRDQAMPJUKOZ-UHFFFAOYSA-N
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Description

4-(4-Chloronaphthalen-1-yl)oxybutyl thiocyanate is an organic compound that features a naphthalene ring substituted with a chlorine atom and an oxybutyl thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloronaphthalen-1-yl)oxybutyl thiocyanate typically involves the reaction of 4-chloronaphthalen-1-ol with butyl thiocyanate in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Potassium carbonate or sodium hydroxide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloronaphthalen-1-yl)oxybutyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonates or sulfoxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonates or sulfoxides.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted naphthalenes.

Scientific Research Applications

4-(4-Chloronaphthalen-1-yl)oxybutyl thiocyanate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloronaphthalen-1-yl)oxybutyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloronaphthalen-1-ol: A precursor in the synthesis of 4-(4-Chloronaphthalen-1-yl)oxybutyl thiocyanate.

    4-Chloronaphthalen-1-amine: A related compound with an amine group instead of a thiocyanate group.

    4-Chloronaphthalen-1-thiol: A compound with a thiol group, showing different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxybutyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-14-7-8-15(13-6-2-1-5-12(13)14)18-9-3-4-10-19-11-17/h1-2,5-8H,3-4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCRDQAMPJUKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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